1-Hydroxy-2-naphthaldehyde

Descripción general

Descripción

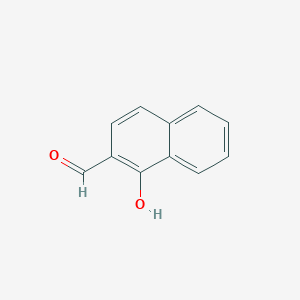

1-Hydroxy-2-naphthaldehyde (HN12) is a naphthalene derivative featuring a hydroxyl group at position 1 and an aldehyde group at position 2. This compound is widely studied for its role in forming Schiff bases, which exhibit tautomerism between enol (A) and keto (H) forms (Figure 1). The equilibrium between these forms is solvent- and substituent-dependent, as demonstrated by NMR and UV-Vis studies. For example, in dimethyl sulfoxide (DMSO), HN12 Schiff bases with R=Ph exhibit 38% keto form, while R=naphthyl reduces this to 16% . HN12 also displays excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift (~200 nm), making it valuable in fluorescence-based sensing and optoelectronic applications .

Métodos De Preparación

1-Hydroxy-2-naphthaldehyde can be synthesized through several methods:

Reimer-Tiemann Reaction: This method involves the reaction of 2-naphthol with chloroform in the presence of a strong base, such as sodium hydroxide, to yield this compound.

Condensation Reactions: It can also be prepared by the condensation of 2-hydroxy-1-naphthaldehyde with primary amines to form imine-based zwitterionic compounds.

Industrial Production: Industrially, this compound is produced by the controlled oxidation of 2-naphthol using oxidizing agents like potassium permanganate or chromium trioxide under specific conditions.

Análisis De Reacciones Químicas

1-Hydroxy-2-naphthaldehyde undergoes various chemical reactions:

Aplicaciones Científicas De Investigación

Organic Synthesis

Schiff Base Formation

One of the primary applications of 1-hydroxy-2-naphthaldehyde is in the formation of Schiff bases. These compounds are synthesized through the condensation reaction of HNA with primary amines. The resulting Schiff bases exhibit diverse biological activities, making them valuable in medicinal chemistry. For example, recent studies have shown that HNA can modify primary amine functionalized drugs to create new zwitterionic compounds with potential pharmacological properties .

Tautomerism Studies

HNA has been extensively studied for its tautomeric behavior, particularly in the context of Schiff bases. Research indicates that HNA and its derivatives can exist in multiple tautomeric forms, which can influence their reactivity and stability. Computational studies employing Density Functional Theory (DFT) have demonstrated that imine tautomers are generally more stable than their enamine counterparts in both solution and solid states .

Materials Science

Fluorophore Applications

HNA is recognized as a versatile fluorophore, useful for detecting various ions and molecules. Its ability to emit fluorescence upon excitation makes it suitable for applications in bioimaging and sensor technology. The compound's photophysical properties can be modulated for specific detection purposes, enhancing its utility in analytical chemistry .

Nanocomposite Development

Recent advancements have seen the integration of HNA into nanocomposite materials. For instance, a study developed a chitosan-based nanocomposite modified with HNA for the adsorption of dyes from aqueous solutions. The synthesized Fe3O4@CS@Am@Nph nanocomposite exhibited high efficiency in removing Everzol Black dye, with a maximum adsorption capacity of 63.69 mg/g . This application highlights HNA's role in environmental remediation technologies.

Analytical Chemistry

Spectroscopic Techniques

HNA is often utilized as a reagent in various spectroscopic techniques due to its ability to form stable complexes with metal ions. This property is exploited in chemical analysis to detect trace metals and other analytes in complex matrices. The compound's reactivity allows for the development of sensitive assays that can be applied in environmental monitoring and food safety assessments.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-hydroxy-2-naphthaldehyde involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process is facilitated by the presence of an intramolecular hydrogen bond between the hydroxy and aldehyde groups. Upon excitation, the molecule undergoes a keto-enol tautomerism, leading to a red-shifted emission band for the keto tautomer . This property makes it a valuable fluorescent probe for various applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Hydroxy-1-naphthaldehyde (HN21)

HN21, an isomer of HN12, swaps the positions of the hydroxyl and aldehyde groups. Key differences include:

- Tautomerism Stability: HN21 Schiff bases predominantly stabilize imine/hydrazone tautomers rather than keto-enol forms. X-ray diffraction confirms this preference, attributed to steric and electronic effects .

- ESIPT Efficiency : DFT calculations reveal a higher energy barrier for proton transfer in HN21 (ΔE = 4.2 kcal/mol) compared to HN12 (ΔE = 2.8 kcal/mol), making HN12 more favorable for ESIPT .

- Applications : HN21 derivatives are less explored in sensing but show promise in catalysis due to rigid metal coordination sites .

Salicylaldehyde Derivatives

Salicylaldehyde (2-hydroxybenzaldehyde) shares the hydroxyl-aldehyde motif but lacks the extended conjugation of naphthalene.

- Tautomerism: Salicylaldehyde Schiff bases exhibit higher keto-form percentages (e.g., 45–60% in DMSO) compared to HN12 derivatives, as electron-withdrawing substituents (e.g., NO₂) enhance keto stabilization .

1-Hydroxy-5,8-dimethoxy-2-naphthaldehyde

This methoxy-substituted derivative of HN12, synthesized via an optimized route (73.8% yield), demonstrates altered electronic properties:

- Synthetic Advantages : Mild reaction conditions and cost-effective scalability make it preferable for industrial applications .

- Comparative studies with HN12 are needed .

Comparative Data Table

Research Findings and Mechanistic Insights

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂) on the aromatic ring increase keto-form percentages in HN12 Schiff bases by stabilizing the carbonyl group . Conversely, electron-donating groups (e.g., OMe) favor the enol form .

- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) stabilize the keto form through hydrogen-bond disruption, while nonpolar solvents (e.g., CDCl₃) favor enol tautomers .

- Biological Interactions : HN12 acts as a fluorescence probe to study protein-surfactant interactions, where sodium dodecyl sulfate (SDS) micelles alter its emission profile .

Actividad Biológica

1-Hydroxy-2-naphthaldehyde (HN12) is an organic compound with significant biological activity, particularly noted for its interactions with biomolecules and potential therapeutic applications. This article reviews the compound's biological properties, including its interactions with proteins, its role in various biochemical processes, and its potential as a therapeutic agent.

Chemical Structure and Properties

This compound has the molecular formula and features both a hydroxyl group and an aldehyde group attached to the naphthalene ring. This structure allows for various chemical interactions, making it a subject of interest in medicinal chemistry.

Interaction with Proteins

Research has demonstrated that this compound interacts effectively with proteins such as Human Serum Albumin (HSA). A study highlighted the ability of HN12 to act as a proton transfer probe, indicating its potential role in modulating protein functions through hydrogen bonding and hydrophobic interactions . The binding affinity of HN12 to HSA suggests it could influence drug delivery systems or serve as a biomarker in clinical diagnostics.

Antioxidant Activity

This compound exhibits notable antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures often possess significant antioxidant capabilities, which may extend to HN12 as well .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary studies indicate that HN12 may inhibit the growth of certain bacteria and fungi, suggesting its potential use in developing new antimicrobial agents. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Case Study 1: Interaction with Human Serum Albumin

- Objective: To investigate the binding characteristics of this compound with HSA.

- Methodology: Fluorescence spectroscopy was utilized to determine binding affinities.

- Findings: The study revealed a significant binding constant, indicating strong interaction between HN12 and HSA, which could enhance drug solubility and bioavailability in therapeutic applications .

Case Study 2: Antioxidant Efficacy

- Objective: To assess the antioxidant capacity of this compound.

- Methodology: DPPH radical scavenging assay was performed.

- Findings: Results showed that HN12 effectively reduced DPPH radicals, confirming its potential as a natural antioxidant agent .

Research Findings Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Protein Interaction | Fluorescence Spectroscopy | Strong binding to Human Serum Albumin |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Effective radical scavenger |

| Antimicrobial Properties | Disc Diffusion Method | Inhibition of bacterial growth |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxy-2-naphthaldehyde, and how can reaction conditions be optimized?

- Methodology :

-

Classic synthesis : Condensation of 2-naphthol with chloroform under alkaline conditions (e.g., Reimer-Tiemann reaction). Typical solvents include aqueous NaOH, with yields improved by controlled temperature (60–80°C) and slow chloroform addition .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

-

Optimization : Use factorial design (e.g., Design Expert software) to test variables like solvent polarity, base concentration, and reaction time. Central Composite Design (CCD) can identify optimal parameters .

Q. How is this compound characterized spectroscopically, and what are key diagnostic peaks?

- Methodology :

- NMR :

- ¹H NMR (CDCl₃) : Aldehydic proton at δ 10.2–10.4 ppm (singlet), phenolic -OH at δ 12.5–13.0 ppm (broad). Aromatic protons appear as multiplets between δ 7.5–8.5 ppm.

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm, hydroxyl-bearing carbon at δ 160–165 ppm.

- IR : Strong O-H stretch (3300–3500 cm⁻¹), C=O stretch (1680–1700 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹).

- Cross-validate with melting point (literature range: 135–138°C) and HPLC (C18 column, methanol/water mobile phase) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. How can computational methods resolve contradictory mechanistic proposals for the formation of this compound metal complexes?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model coordination geometries. Compare binding energies of possible tautomers (enol vs. keto forms) with metal ions (e.g., Cu²⁺, Fe³⁺). Basis sets like B3LYP/6-311+G(d,p) are recommended.

- Kinetic Studies : Monitor complexation rates via UV-Vis (e.g., ligand-to-metal charge transfer bands) under varying pH and ionic strength. Fit data to Langmuir isotherms to infer mechanistic pathways.

- Collaborative validation: Pair computational results with EXAFS or XANES for structural confirmation .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. Why do studies report conflicting fluorescence quantum yields for this compound derivatives, and how can this be addressed?

- Methodology :

- Source Analysis : Compare solvent polarity (e.g., acetonitrile vs. DMSO), concentration (aggregation-induced quenching), and excitation wavelengths.

- Standardization : Use integrating sphere setups with reference dyes (e.g., quinine sulfate in 0.1 M H₂SO₄).

- Advanced Techniques : Time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways. Publish raw spectral data and instrument calibration details for reproducibility .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antioxidant activity of this compound in different studies?

- Methodology :

- Assay Variability : Test DPPH/ABTS radical scavenging under identical conditions (pH, temperature, solvent). Include positive controls (e.g., ascorbic acid).

- Statistical Validation : Apply replicated analysis (e.g., triplicate runs with ANOVA) to minimize batch effects.

- Mechanistic Clarity : Use ESR spectroscopy to confirm radical adduct formation versus indirect antioxidant mechanisms.

Propiedades

IUPAC Name |

1-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITQDWKMIPXGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332062 | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-96-9 | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.